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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

Technical Support Center: MOG (35-55) EAE
Models

Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (MOG) (35-
55) induced Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is
designed for researchers, scientists, and drug development professionals to troubleshoot
inconsistent clinical scores and other common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in EAE clinical scores.

Question: Why am | observing high variability in clinical scores between animals in the same
experimental group?

Answer: High inter-animal variability is a known challenge in the MOG (35-55) EAE model and
can stem from several factors:

o Reagent Quality and Preparation:

o MOG (35-55) Peptide: The purity and source of the peptide can significantly impact
disease induction. Different salt forms (e.g., TFA vs. acetate) may also influence the
immune response.[1]
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[e]

Complete Freund's Adjuvant (CFA): The concentration and batch of Mycobacterium
tuberculosis within the CFA are critical for a robust immune response.[2]

Pertussis Toxin (PTx): PTx batches can vary in potency, which directly affects the severity
and incidence of EAE.[1][3] It is crucial to titrate each new lot of PTx or obtain potency
information from the supplier.

Emulsion Quality: An improper or unstable emulsion of MOG/CFA will lead to inconsistent
antigen delivery and a variable immune response. The emulsion should be thick and
stable, not separating upon standing.

¢ Animal-Related Factors:

o

Genetics: Although inbred mouse strains like C57BL/6 are used, minor genetic drift
between substrains or suppliers can contribute to variability.

Microbiome: The gut microbiome composition can influence the immune system and EAE
susceptibility.[4] Diet and housing conditions can alter the microbiome.[4]

Age and Sex: While some studies report no sex differences in disease severity, others
may observe variations.[2] Age is also a critical factor, with mice between 9 to 13 weeks
old often recommended.[5]

Stress: Stressed animals may have an altered immune response, potentially reducing
EAE severity.[5]

e Procedural Inconsistencies:

[e]

[e]

Immunization Technique: The injection volume, location (subcutaneous injections near
lymph nodes are common), and technique must be consistent across all animals.[2]

Clinical Scoring: Subjectivity in clinical scoring is a major source of variability. It is essential
to have well-defined scoring criteria and for scorers to be blinded to the experimental
groups.[6] Consistent handling and observation times are also important.

Question: What could be the reason for a lower-than-expected disease incidence or severity?
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Answer: Low disease incidence or mild clinical scores can be disappointing and are often
traced back to issues with the induction protocol.

e Suboptimal Reagent Dosages:

o MOG (35-55) Peptide: Insufficient peptide dosage can lead to a weaker immune response.
Doses typically range from 100 pg to 300 ug per mouse.[2]

o Pertussis Toxin (PTx): As mentioned, PTx potency is critical. A lower-than-required dose
will result in delayed onset and reduced severity.[2][3]

e Immunization Strategy:

o Number of Immunizations: Some protocols utilize a single MOG/CFA injection, while
others employ a second injection around day 7. A single injection may lead to reduced
disease severity and a higher chance of spontaneous recovery.[2]

¢ Animal Health Status:

o Underlying health issues or infections can compromise the immune response to the EAE
induction. Ensure animals are healthy and properly acclimated before the experiment.

Question: My EAE model is showing a different disease course than expected (e.g., acute
monophasic instead of chronic). Why?

Answer: The disease course in the MOG (35-55) EAE model in C57BL/6 mice is typically
chronic-progressive, but variations can occur.

e Antigen Choice: While you are using MOG (35-55), it's important to confirm this is the case.
Other antigens, like PLP 139-151 in SJL mice, produce a relapsing-remitting course.

e Mouse Strain: The genetic background of the mouse is a primary determinant of the disease
course. C57BL/6 mice immunized with MOG (35-55) typically exhibit a chronic, non-
relapsing paralysis.[7][8]

o Reagent Dosages: Variations in MOG (35-55) and PTx dosages have been reported to
modify the disease course.[?]
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Frequently Asked Questions (FAQSs)

Q1: What is a standard clinical scoring system for MOG (35-55) EAE in mice?

Al: A widely used 5-point scoring system is as follows. Intermediate scores (e.g., 0.5, 1.5, 2.5,
3.5) are often used to provide more granular data.[6]

Score Clinical Signs

0 No clinical signs.[9][10]

0.5 Partial loss of tail tone.[9]

1 Complete tail limpness/paralysis.[9][10]

2 Limp tail and waddling gait (ataxia).[10]

2.5 Ataxia with partial limb paralysis.[10]

3 Partial hindlimb paralysis.[9]

35 Total paralysis of one limb with partial paralysis
of the second limb.[10]

4 Complete paralysis of both hind limbs.[9][10]

5 Moribund state or death.[9][10]

Q2: How can | minimize subjectivity in clinical scoring?
A2: To enhance the reliability of clinical scoring:
» Blinding: The person scoring the animals should be unaware of the treatment groups.[6]

» Standardized Protocol: Use a clear, defined scoring rubric. Have multiple trained individuals
score the animals independently and compare results for consistency.

» Consistent Observation: Score the animals at the same time each day.

o Record Keeping: Take detailed notes and, if possible, video recordings to review ambiguous
scores.
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Q3: What are the key parameters to consider when optimizing the MOG (35-55) EAE protocol?

A3: The following table summarizes key parameters and their typical ranges or considerations.

Parameter

Typical
Range/Consideration

Impact on EAE

Susceptible to chronic EAE

Mouse Strain C57BL/6J )

with MOG (35-55).[7]

Age can influence immune
Age 9-13 weeks response and disease

susceptibility.[5]

MOG (35-55) Dose

100-300 p g/mouse

Higher doses do not always
correlate with more severe
disease and can sometimes

induce tolerance.[1]

CFA (M. tuberculosis)

1-5 mg/mL

Essential adjuvant for T-cell

activation.

Pertussis Toxin (PTx) Dose

100-500 ng/mouse

Dose-dependent effect on
disease severity and
incidence; batch potency
varies.[2][3]

Number of Immunizations

lor2

A second MOG/CFA injection
on day 7 can lead to a more
robust and sustained disease

course.[2]

Experimental Protocols

Detailed Methodology for EAE Induction in C57BL/6 Mice

This protocol is a synthesis of commonly used methods.[2][5][7]

e Animal Preparation:
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o Use female C57BL/6 mice, 9-13 weeks of age.

o Allow mice to acclimate for at least one week before the experiment.

» Reagent Preparation:
o MOG (35-55)/CFA Emulsion:

» Dissolve MOG (35-55) peptide in sterile PBS or saline to a final concentration of 1-3

mg/mL.

» Prepare an equal volume of CFA containing Mycobacterium tuberculosis (e.g., 4
mg/mL).

» Create a stable water-in-oil emulsion by mixing the MOG solution and CFA. This can be
done by using two Luer-lock syringes connected by a stopcock or an emulsifying
needle, and passing the mixture back and forth until a thick, white emulsion is formed. A
drop of the emulsion should not disperse in water.

o Pertussis Toxin (PTx):

» Reconstitute lyophilized PTx in sterile, pyrogen-free water or PBS to the desired stock
concentration.

» Dilute the stock solution in sterile PBS to the final injection concentration (e.g., 200 ng in
100 pL).

e Immunization Procedure:
o Day 0:
= Anesthetize the mice.

» Administer a total of 200 pL of the MOG/CFA emulsion subcutaneously, divided into two
100 pL injections on the flanks.

= Administer the first dose of PTx (e.g., 200 ng) intraperitoneally (i.p.).
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o Day 2:

» Administer the second dose of PTx (e.g., 200 ng) i.p.

e Post-Immunization Monitoring:
o Begin daily monitoring of body weight and clinical scores around day 7 post-immunization.

o Provide easy access to food and water for animals with motor deficits.

Visualizations
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Caption: Workflow for MOG (35-55) EAE induction and monitoring.
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Troubleshooting Inconsistent EAE Scores
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Caption: Key areas to investigate for inconsistent EAE scores.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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